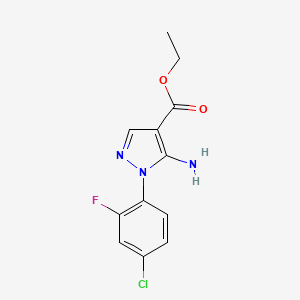

ethyl 5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate

Overview

Description

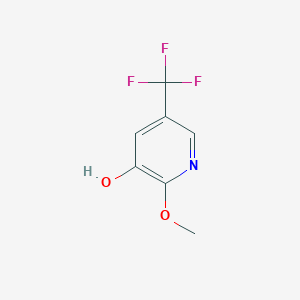

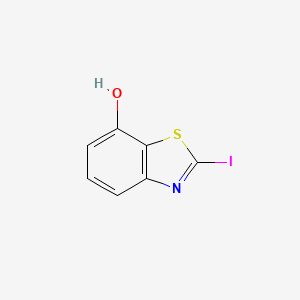

Ethyl 5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate, or EFPC, is a compound derived from pyrazole, a five-membered aromatic heterocycle. It is a member of the pyrazole family of compounds, which are widely used in organic synthesis and medicinal chemistry. EFPC has been studied extensively in recent years due to its potential applications in various scientific fields, including drug discovery and development, biochemistry, and pharmacology.

Scientific Research Applications

Comprehensive Analysis of Ethyl 5-Amino-1-(4-Chloro-2-Fluorophenyl)-1H-Pyrazole-4-Carboxylate Applications

Anticoagulant Drug Discovery

Ethyl 5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate: is a compound that has been identified as a potential lead in the development of new anticoagulant drugs. Factor XIa (FXIa) inhibitors are a promising class of anticoagulants due to their reduced risk of bleeding. Derivatives of 5-phenyl-1H-pyrazole-3-carboxylic acid, a related compound, have been defined as privileged fragments for FXIa inhibitors’ lead discovery . This suggests that ethyl 5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate could be modified to enhance its FXIa inhibitory potency, making it a valuable scaffold for developing safer anticoagulants.

Cardiovascular Disease Treatment

The compound’s role in thrombosis treatment is significant due to its potential as an FXIa inhibitor. Thrombosis is a common pathology underlying cardiovascular diseases, and anticoagulants are crucial for prevention and treatment. By inhibiting FXIa, ethyl 5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate derivatives could provide a therapeutic approach to managing cardiovascular diseases with a focus on thrombotic events .

Computer-Aided Drug Design

The structural features of ethyl 5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate make it suitable for computer-aided drug design (CADD). The compound’s interaction with FXIa has been studied through docking simulations, which help in understanding its binding mode and efficiency. This information is crucial for designing derivatives with improved pharmacological profiles .

Synthesis of Zolazepam

A related compound, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, is a key intermediate in the synthesis of zolazepam, a tranquilizer used in veterinary medicine. The synthesis process involves several steps, including acylation and chlorination, where derivatives of ethyl 5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate could potentially be used as intermediates or starting materials .

Lead Generation for Novel Lead Compounds

The compound is part of a broader class of molecules that have been identified as leads for novel lead compounds. Its structure allows for the generation of a variety of derivatives, each with the potential to target different biological pathways or diseases. This versatility makes it a valuable starting point for fragment-based lead generation in medicinal chemistry .

Molecular Design for Coagulation Factors

In the realm of molecular design, the compound’s derivatives can be tailored to interact with specific coagulation factors. This specificity can lead to the development of targeted therapies for conditions related to abnormal blood clotting, providing a more focused approach compared to traditional anticoagulants .

Tranquilizer Development for Wildlife Management

The tranquilizer zolazepam, which utilizes a related compound in its synthesis, is indicative of the potential applications of ethyl 5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate in wildlife management. Derivatives could be developed to create tranquilizers with different properties, such as duration of action or potency, to better manage various wildlife species .

properties

IUPAC Name |

ethyl 5-amino-1-(4-chloro-2-fluorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClFN3O2/c1-2-19-12(18)8-6-16-17(11(8)15)10-4-3-7(13)5-9(10)14/h3-6H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXWCEPCPXPUCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B1408569.png)

![Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1408574.png)